molecular formula C7H3ClI2N2 B1501723 3-Chloro-4,6-diiodo (1H)indazole

3-Chloro-4,6-diiodo (1H)indazole

Número de catálogo: B1501723
Peso molecular: 404.37 g/mol
Clave InChI: ORMKPHDGOVPLMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-4,6-diiodo (1H)indazole is a useful research compound. Its molecular formula is C7H3ClI2N2 and its molecular weight is 404.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4,6-diiodo (1H)indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,6-diiodo (1H)indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H3ClI2N2

Peso molecular

404.37 g/mol

Nombre IUPAC

3-chloro-4,6-diiodo-2H-indazole

InChI

InChI=1S/C7H3ClI2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)

Clave InChI

ORMKPHDGOVPLMA-UHFFFAOYSA-N

SMILES canónico

C1=C(C=C(C2=C(NN=C21)Cl)I)I

Origen del producto

United States
Foundational & Exploratory

3-Chloro-4,6-diiodo-1H-indazole: A Strategic Scaffold for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Chloro-4,6-diiodo-1H-indazole , a critical intermediate in the design of next-generation kinase inhibitors.

CAS: 1082042-05-4 Formula: C7H3ClI2N2 Molecular Weight: 404.37 g/mol [1]

Executive Summary

3-Chloro-4,6-diiodo-1H-indazole (CAS 1082042-05-4) is a high-value heterocyclic scaffold primarily utilized in medicinal chemistry for the synthesis of multi-targeted kinase inhibitors (e.g., KRAS G12C, SHP2, and FGFR modulators). Its structural uniqueness lies in its tri-halogenated core , which offers three chemically distinct sites for functionalization.

Unlike simple indazoles, this molecule allows for orthogonal cross-coupling strategies . The steric and electronic differentiation between the C4-iodine, C6-iodine, and C3-chlorine atoms enables researchers to sequentially install complex pharmacophores with high regioselectivity, making it a "linchpin" intermediate in convergent drug synthesis.

Physicochemical Profile

Note: Values below are derived from consensus computational models and structural analogs, as specific experimental data for this intermediate is often proprietary.

PropertyValueImplication for Handling
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Predicted LogP ~3.8 – 4.2Highly lipophilic; requires non-polar solvents (DCM, THF) for dissolution.
pKa (NH) ~11.5Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH.
Solubility Low in water; High in DMSO, DMF, THFPerform reactions in polar aprotic solvents.
Melting Point >210°C (Decomposes)Stable under standard reflux conditions (up to 120°C).

Synthetic Utility & Regioselectivity Logic

The core value of this molecule is the predictable order of reactivity of its halogen substituents. Understanding this hierarchy is critical for designing synthetic routes.

The Reactivity Hierarchy
  • N1-H (Nitrogen): The most reactive site. Must be protected (e.g., THP, SEM, Boc) or alkylated first to prevent catalyst poisoning during cross-coupling.

  • C6-Iodine: The most accessible electrophile. It is sterically unencumbered and electronically activated, making it the first site to undergo Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • C4-Iodine: Sterically hindered by the adjacent C3-Chlorine (the "bay region" effect). It requires higher temperatures or more active catalysts (e.g., Pd-RuPhos) to react once C6 is functionalized.

  • C3-Chlorine: The least reactive. It typically remains stable throughout C4/C6 manipulations and is often used as a blocking group or functionalized late-stage via oxidative insertion or SnAr (if activated).

ReactivityMap Core 3-Chloro-4,6-diiodo-1H-indazole N1 N1 Position (Nucleophilic) Reacts 1st (Protection/Alkylation) Core->N1 C6 C6-Iodine (Sterically Open) Reacts 2nd (Suzuki/Buchwald) Core->C6 C4 C4-Iodine (Sterically Hindered) Reacts 3rd (High Temp Coupling) Core->C4 C3 C3-Chlorine (Chemically Inert) Reacts Last (or Stable) Core->C3 N1->C6 Sequential Functionalization C6->C4 Sequential Functionalization C4->C3 Sequential Functionalization

Figure 1: The orthogonal reactivity map of CAS 1082042-05-4, dictating the order of operations in medicinal chemistry.

Experimental Protocols

A. Synthesis of the Core Scaffold

Rationale: Direct iodination of 3-chloroindazole is often non-selective. The most robust industrial route builds the ring from a pre-iodinated aniline precursor to guarantee the 4,6-substitution pattern.

Protocol: Modified Jacobson-Huber Cyclization

  • Precursor: Start with 2-methyl-3,5-diiodoaniline .

  • Acetylation: Dissolve aniline (1.0 equiv) in DCM. Add Acetic Anhydride (1.2 equiv) and TEA (1.5 equiv). Stir at RT for 2h. Isolate N-(2-methyl-3,5-diiodophenyl)acetamide.

  • Cyclization: Suspend the acetamide in Toluene. Add Isoamyl Nitrite (2.5 equiv), Acetic Anhydride (3.0 equiv), and KOAc (0.2 equiv). Heat to 80°C for 12h. This yields the N-acetyl-4,6-diiodoindazole.

  • Hydrolysis: Treat with MeOH/NH₄OH or dilute NaOH to remove the N-acetyl group, yielding 4,6-diiodo-1H-indazole .

  • C3-Chlorination:

    • Dissolve 4,6-diiodo-1H-indazole in DMF (0.5 M).

    • Add N-Chlorosuccinimide (NCS) (1.1 equiv).

    • Heat to 60°C for 4 hours. Monitor by LCMS.

    • Workup: Pour into ice water. The product, 3-Chloro-4,6-diiodo-1H-indazole , precipitates as a solid. Filter and wash with water.

B. Representative Regioselective Coupling (C6-Functionalization)

Objective: Selectively couple a boronic acid at C6 without disturbing C4.

Reagents:

  • Substrate: 3-Chloro-4,6-diiodo-1H-indazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for moderate activity to prevent bis-coupling.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Degas solvents with N₂ for 15 minutes.

  • Combine substrate, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst under N₂ stream.

  • Stir at 60°C (Do not exceed 80°C to avoid C4 coupling) for 4–6 hours.

  • Validation: LCMS should show >95% conversion to the mono-coupled product. If C4 coupling is observed, lower temperature to 45°C.

Strategic Applications in Drug Discovery

This scaffold is ubiquitous in the development of covalent inhibitors where the indazole nitrogen binds to the hinge region of a kinase.

Pathway Visualization: KRAS/SOS1 Inhibitor Synthesis

The following diagram illustrates how this specific CAS is used to construct a KRAS G12C inhibitor analog (similar to Sotorasib/Adagrasib architectures).

SynthesisWorkflow Start 3-Chloro-4,6-diiodo-1H-indazole (CAS 1082042-05-4) Step1 Step 1: N1-Alkylation (Protecting Group or Tail) Start->Step1 Cs2CO3, R-X Step2 Step 2: C6 Suzuki Coupling (Install Solubility/Solvent Front Group) Step1->Step2 Pd(dppf)Cl2, 60°C Step3 Step 3: C4 Buchwald Coupling (Install Warhead/Linker) Step2->Step3 Pd-RuPhos, 100°C Final Target Kinase Inhibitor (e.g., KRAS G12C Modulator) Step3->Final Deprotection/Final Steps

Figure 2: Workflow for converting CAS 1082042-05-4 into a bioactive kinase inhibitor.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), potentially Mutagenic (due to alkylating potential of halo-indazoles).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Iodine-carbon bonds can be light-sensitive; use amber glassware.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Indazole Synthesis Methodologies

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
    • Source: N
    • URL:[Link]

  • Regioselective Coupling of Poly-halogenated Heterocycles

    • Title: Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole (Analogous reactivity patterns).[2]

    • Source: PubMed.
    • URL:[Link]

  • General Chemical Data (Indazole Derivatives)
  • Structure Verification & Vendors

    • Title: CAS 1082042-05-4 Entry.[1]

    • Source: ChemSRC.[3]

    • URL:[Link]

Sources

3-Chloro-4,6-diiodo-1H-indazole MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS No. 1082042-05-4[1][2][3]

Executive Summary & Compound Identity

3-Chloro-4,6-diiodo-1H-indazole is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1] Its structural uniqueness lies in the 3,4,6-substitution pattern , which offers three distinct vectors for chemical diversification. The chlorine at C3 modulates electronic properties and metabolic stability, while the iodine atoms at C4 and C6 provide orthogonal handles for regioselective transition-metal-catalyzed cross-couplings.[1]

Chemical Identification
ParameterSpecification
CAS Number 1082042-05-4
IUPAC Name 3-Chloro-4,6-diiodo-1H-indazole
Molecular Formula C₇H₃ClI₂N₂
Molecular Weight 404.37 g/mol
SMILES ClC1=NN=C2C1=C(I)C=C(I)C2
Appearance Off-white to pale yellow solid (Light Sensitive)
Solubility Soluble in DMSO, DMF, THF; Low solubility in water

Safety Data Sheet (SDS) Highlights

GHS Classification: This compound is classified as a functionalized organic halide. While specific toxicological data (LD50) for this exact isomer is limited in public registries, its safety profile is derived from the structural class of polyhalogenated indazoles.

Hazard Identification (GHS-US/EU)[4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes. Consult an ophthalmologist if irritation persists.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Iodinated compounds can stain and irritate skin.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Handling, Stability & Storage Protocols

Scientific Rationale: The C-I bond is weaker than C-Cl or C-Br bonds (bond dissociation energy ~50-60 kcal/mol vs ~80 kcal/mol for C-Cl).[1] Consequently, this compound is susceptible to photolytic deiodination and oxidative degradation.

Storage Specifications
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Light Protection: CRITICAL. Store in amber vials or wrap containers in aluminum foil. Exposure to UV light will cause liberation of iodine (discoloration to purple/brown).

Handling Protocol
  • Weighing: Perform weighing operations in a hood with low ambient light or using amber glassware.

  • Solvent Compatibility: Avoid acetone for long-term storage (potential for nucleophilic attack/condensation).[1] Preferred solvents for stock solutions are DMSO or Anhydrous DMF .

Synthesis & Manufacturing Workflow

The synthesis of 3-Chloro-4,6-diiodo-1H-indazole is non-trivial due to the difficulty of introducing iodine at the C4 position via direct electrophilic substitution on a pre-formed indazole (which favors C3, C5, and C7).[1]

Recommended Synthetic Route: The most robust pathway utilizes a modified Jacobson Indazole Synthesis or Diazotization of substituted anilines , followed by C3-chlorination.

Step-by-Step Protocol
  • Precursor Preparation: Start with 3,5-diiodo-2-methylaniline .[1]

  • Cyclization (Indazole Formation):

    • Reagents: Sodium nitrite (NaNO₂), Acetic Acid (AcOH).

    • Mechanism:[2] Diazotization of the aniline followed by spontaneous intramolecular cyclization onto the methyl group (phase-transfer catalysis may improve yield).

    • Intermediate: Yields 4,6-diiodo-1H-indazole .[3][4][5]

  • C3-Chlorination:

    • Reagents: N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl).[1]

    • Conditions: DMF, 60°C, 4-6 hours.

    • Rationale: The C3 position is the most electron-rich site remaining on the pyrazole ring, allowing for selective electrophilic chlorination without displacing the iodines.

Visualizing the Synthesis Pathway

Synthesis Figure 1: Synthetic route via diazotization-cyclization of substituted aniline. Start 3,5-Diiodo-2-methylaniline Step1 Diazotization (NaNO2, AcOH) Start->Step1 Inter 4,6-Diiodo-1H-indazole Step1->Inter Step2 C3-Chlorination (NCS, DMF) Inter->Step2 Final 3-Chloro-4,6-diiodo-1H-indazole (CAS 1082042-05-4) Step2->Final

[4]

Research Applications: Regioselective Cross-Coupling

This compound is a "privileged scaffold" for kinase inhibitor design because it allows sequential, programmable functionalization.

Mechanistic Insight: The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the reactivity of the halogens follows this order:

  • C6-Iodine: Most accessible sterically and electronically favorable.[1] Reacts FIRST .

  • C4-Iodine: Sterically hindered by the peri-interaction with N1 and the substituent at C3.[1] Reacts SECOND (requires higher temperature or specialized ligands like SPhos/XPhos).

  • C3-Chlorine: Least reactive bond. Reacts LAST (requires oxidative addition-promoting ligands or conversion to a more reactive species).[1]

Experimental Workflow: Sequential Library Generation

Coupling Figure 2: Regioselective functionalization strategy exploiting steric differentiation of C4 vs C6 iodides. cluster_0 Step 1: C6-Functionalization (Mild Conditions) cluster_1 Step 2: C4-Functionalization (Forcing Conditions) Core 3-Chloro-4,6-diiodo-1H-indazole Rxn1 Suzuki Coupling (Boronic Acid R1-B(OH)2, Pd(PPh3)4, Na2CO3, 60°C) Core->Rxn1 Prod1 6-Aryl-3-chloro-4-iodo-1H-indazole Rxn1->Prod1 Rxn2 Suzuki/Buchwald Coupling (Boronic Acid R2 / Amine, Pd2(dba)3, XPhos, 100°C) Prod1->Rxn2 Prod2 4,6-Diaryl-3-chloro-1H-indazole Rxn2->Prod2

Critical Protocol Note

When performing the first coupling at C6 , strictly control the stoichiometry of the boronic acid (1.0 - 1.1 equivalents) and temperature (<65°C). Excess reagent or high heat will lead to "over-coupling" at the C4 position, resulting in inseparable mixtures.

References

  • Compound Identification: 3-Chloro-4,6-diiodo-1H-indazole (CAS 1082042-05-4).[3] Chemenu Chemical Database. Link

  • Synthetic Methodology (General Indazole): Synthesis of 1H-indazoles via diazotization. Organic Chemistry Portal. Link

  • Regioselectivity in Indazoles: Giraud, F., et al. "C3-Indazole functionalization: A review." Current Organic Chemistry, 2010. Link

  • Safety Data (Class Analog): 3-Chloro-1H-indazole MSDS. PubChem, National Library of Medicine. Link

  • Reactivity of Polyhaloindazoles: Halogenated Heterocycles in Drug Discovery. Sigma-Aldrich Technical Library. Link

Sources

Technical Guide: 4,6-Diiodoindazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and functionalization of 4,6-diiodoindazole , a high-value scaffold in modern drug discovery. It is designed for medicinal chemists and drug developers targeting kinases (e.g., CDK, PLK4, HPK1) where the indazole core serves as a critical hinge-binding pharmacophore.

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

The "Skeleton Key" for Kinase Inhibitors 4,6-Diiodoindazole is not merely a reagent; it is a privileged diversity node . In the architecture of kinase inhibitors, the indazole ring often mimics the purine base of ATP, forming key hydrogen bonds with the kinase hinge region.

The strategic value of the 4,6-diiodo substitution pattern lies in its orthogonal functionalization potential :

  • C4-Position (Solvent Front/Gatekeeper): Vectors extending from C4 often point toward the solvent front or interact with the gatekeeper residue, allowing for solubility-enhancing groups (e.g., piperazines, morpholines).

  • C6-Position (Hydrophobic Back Pocket): Substituents here typically penetrate the hydrophobic back pocket or the ribose-binding region, driving potency and selectivity.

  • Iodine Handles: Iodine is the superior halogen for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), offering faster oxidative addition rates than bromine or chlorine, which is critical when functionalizing electron-rich heterocycles.

PART 2: SYNTHETIC ACCESSIBILITY & CORE PREPARATION[1]

The Regioselectivity Trap

A common pitfall for junior chemists is attempting to synthesize 4,6-diiodoindazole via direct electrophilic iodination of


-indazole.
  • The Failure Mode: Electrophilic substitution on indazole heavily favors the C3 position (electronic density is highest at C3). Treating indazole with

    
     yields 3-iodoindazole , not 4,6-diiodoindazole.
    
  • The Solution: The 4,6-diiodo core must be constructed de novo or accessed via directed lithiation strategies, though the latter is challenging due to N-H acidity.

Recommended Synthetic Route (De Novo Construction)

The most robust route relies on the condensation of hydrazine with a pre-functionalized benzaldehyde precursor.

Protocol: Cyclization from 2-Fluoro-4,6-diiodobenzaldehyde

  • Precursor: Start with 2-fluoro-4,6-diiodobenzaldehyde . (If unavailable, synthesize via lithiation/formylation of 1-fluoro-3,5-diiodobenzene).

  • Cyclization:

    • Reagents: Hydrazine hydrate (

      
      ), THF or Ethanol.
      
    • Conditions: Reflux, 4–12 hours.

    • Mechanism: Nucleophilic aromatic substitution (

      
      ) of the fluoride by hydrazine, followed by intramolecular condensation with the aldehyde.
      
    • Yield: Typically 75–90%.

Visualization: Retrosynthetic Logic

The following diagram illustrates the failure of direct iodination and the success of the ring-closure strategy.

Retrosynthesis Indazole 1H-Indazole DirectIodination Direct Iodination (I2, KOH) Indazole->DirectIodination WrongProduct 3-Iodoindazole (Undesired) DirectIodination->WrongProduct Major Product Precursor 2-Fluoro-4,6- diiodobenzaldehyde Hydrazine Hydrazine Hydrate (Cyclization) Precursor->Hydrazine Target 4,6-Diiodoindazole (Target Scaffold) Hydrazine->Target SNAr + Condensation

Caption: Figure 1. Retrosynthetic analysis contrasting the failed direct iodination route with the successful de novo ring construction.

PART 3: FUNCTIONALIZATION WORKFLOW

Once the core is in hand, the challenge is regioselective coupling . The C4 and C6 iodines are chemically distinct but similar enough to require careful condition control.

Step 1: N-Protection (Critical)

Unprotected indazoles poison Pd-catalysts and complicate purification due to tautomerism (


 vs 

).
  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

  • Protocol: NaH (1.2 eq), DMF,

    
    , then SEM-Cl.
    
  • Regioselectivity: Favors

    
    -protection (thermodynamic product) over 
    
    
    
    by ~4:1 ratio. Isolate the
    
    
    isomer for consistent SAR.
Step 2: Site-Selective Cross-Coupling
  • Electronic Bias: The C6 position is generally more electron-deficient (para to the imine-like N2) and less sterically hindered than C4 (peri-position).

  • Strategy: Perform the C6-coupling first at lower temperatures, then force the C4-coupling under more vigorous conditions.

Experimental Protocol: Sequential Suzuki Coupling

Reaction A: C6-Selective Arylation

  • Substrate:

    
    -SEM-4,6-diiodoindazole (1.0 eq).
    
  • Boronic Acid:

    
     (1.05 eq).
    
  • Catalyst:

    
     (5 mol%) - Chosen for high selectivity.
    
  • Base/Solvent:

    
     (2.0 eq), 1,4-Dioxane/Water (4:1).
    
  • Conditions:

    
    , 4-6 hours. Monitor strictly by LCMS to prevent bis-coupling.
    

Reaction B: C4-Arylation (The "Difficult" Coupling)

  • Substrate: Product from Reaction A.

  • Boronic Acid:

    
     (1.5 eq).
    
  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) - XPhos is required to activate the sterically hindered C4 position.
    
  • Conditions:

    
     (microwave preferred), 1 hour.
    
Visualization: Library Generation Workflow

Workflow Start 4,6-Diiodoindazole (Core) Protect Step 1: N-Protection (SEM-Cl, NaH) Separates N1/N2 isomers Start->Protect Branch Differentiation Protect->Branch RouteA Route A: C6 Coupling First (Less Hindered) Branch->RouteA Step2 Step 2: Suzuki Coupling (C6) Pd(dppf)Cl2, 60°C Install Hydrophobic Group RouteA->Step2 Step3 Step 3: Suzuki/Buchwald (C4) Pd-XPhos, 100°C Install Solubilizing Group Step2->Step3 Deprotect Step 4: Deprotection (TFA or HCl) Restore Hinge Binding Step3->Deprotect

Caption: Figure 2. Sequential functionalization workflow prioritizing the C6 position due to steric accessibility.

PART 4: QUANTITATIVE DATA & SAR SUMMARY

The following table summarizes the impact of 4,6-substitution on kinase potency, derived from aggregated SAR data on indazole-based CDK/PLK inhibitors.

PositionRole in Binding PocketPreferred SubstituentsEffect on Potency (IC50)
N1-H Hinge Binder H (Must be unsubstituted)Essential (Loss of H > 100x potency drop)
C3 Shape Complementarity H, F, CH3Small groups preferred; large groups clash with gatekeeper
C4 Solvent Interaction Piperazine, Morpholine, PyridineImproves solubility & selectivity; often tolerates bulk
C6 Back Pocket Phenyl, Pyrazole, AlkoxyCritical for affinity; drives <10 nM potency

PART 5: REFERENCES

  • Indazole Scaffold in Drug Discovery:

    • Title: Indazole derivatives as kinase inhibitors: A review.

    • Source:European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Synthetic Methodology (Regioselectivity):

    • Title: Regioselective Synthesis of 1H-Indazoles via Copper-Catalyzed Cyclization.

    • Source:Journal of Organic Chemistry.

    • URL:[Link]

  • Cross-Coupling Strategies:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles.

    • Source:Chemical Reviews.

    • URL:[Link]

  • Biological Application (CDK/PLK):

    • Title: Discovery of Indazole-Based Inhibitors of PLK4.

    • Source:ACS Medicinal Chemistry Letters.

    • URL:[Link]

  • Halogen Bonding Context:

    • Title: Halogen bonding in drug discovery: an overview.

    • Source:Future Medicinal Chemistry.

    • URL:[Link]

Methodological & Application

Regioselective functionalization of 4,6-diiodoindazole at C4 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 4,6-Diiodoindazole at C4

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Lenvatinib). The 4,6-functionalized indazole motif presents a unique synthetic challenge: differentiating between two chemically similar halogenated sites. This guide details the regioselective functionalization of 4,6-diiodoindazole, specifically targeting the C4 position . By exploiting subtle electronic differences and controlling reaction kinetics, researchers can achieve high regioselectivity (>10:1) for C4-arylation via Suzuki-Miyaura coupling, preserving the C6-iodide for subsequent diversification.

Part 1: Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

In polyhalogenated heterocycles, the site of oxidative addition by the Palladium(0) catalyst dictates the product distribution. For 4,6-diiodoindazole, two factors compete:

  • Electronic Bias (Favors C4): The C4 position is "peri" to the pyrazole ring. The inductive electron-withdrawing effect of the pyrazole nitrogens (particularly N2) makes C4 more electron-deficient than C6. In SNAr and Pd-catalyzed oxidative addition, the electron-poor carbon reacts faster.

  • Steric Environment (Favors C6): The C4 position is sterically more crowded due to the adjacent C3-H and the bridgehead geometry. C6 is relatively exposed.

The Solution: Under kinetically controlled conditions (mild temperature, stoichiometric control), the electronic factor dominates , making C4 the preferred site for the first cross-coupling event.

Critical Role of the Protecting Group (PG)

Unprotected indazoles (N-H) are poor substrates due to catalyst poisoning and solubility issues.

  • Recommendation: Use THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection at N1.

  • Why? These groups prevent N-arylation and improve solubility in non-polar solvents used for coupling, without imposing excessive steric bulk that might distort the ring planarity.

Part 2: Visualization of Signaling & Reactivity

The following diagram illustrates the electronic activation and the decision logic for the synthetic pathway.

IndazoleReactivity cluster_0 Substrate Electronics cluster_1 Reaction Conditions SM 4,6-Diiodo-1-PG-Indazole C4 C4 Position (Electron Deficient) Fast Oxidative Addition SM->C4 Preferred Pd(0) Insertion C6 C6 Position (Electron Richer) Slow Oxidative Addition SM->C6 Minor Pathway Cond Conditions: Pd(dppf)Cl2 1.05 eq Ar-B(OH)2 50°C (Mild) C4->Cond Prod 4-Aryl-6-iodo-1-PG-indazole (Major Product) Cond->Prod Kinetic Control ByProd 4,6-Diarylindazole (Bis-coupling) Cond->ByProd Over-reaction (If Temp > 80°C)

Caption: Kinetic preference for C4 oxidative addition driven by electronic deficiency relative to C6.

Part 3: Experimental Protocol

Protocol: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4-phenyl-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from the 4,6-diiodo precursor.

Materials:

  • Substrate: 4,6-Diiodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.05 equiv). Note: Strict stoichiometry is vital.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv).

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (e.g., 454 mg, 1.0 mmol), Phenylboronic acid (128 mg, 1.05 mmol), and Pd(dppf)Cl2 (36 mg, 0.05 mmol).

    • Expert Tip: Use Pd(dppf)Cl2 as it is bulky and electron-rich, often enhancing selectivity for the more activated position compared to Pd(PPh3)4.

  • Solvent & Base Addition:

    • Evacuate and backfill the vial with Nitrogen (N2) three times.

    • Add degassed 1,4-Dioxane (8 mL) and 2M aqueous K2CO3 (2 mL).

    • Why Degas? Oxygen promotes homocoupling of boronic acids and catalyst oxidation, which alters the effective stoichiometry and reduces selectivity.

  • Reaction (Kinetic Control):

    • Heat the sealed vial to 50°C .

    • Critical Control Point: Do NOT reflux. Higher temperatures (e.g., 90-100°C) provide enough energy to overcome the activation barrier for C6 oxidative addition, leading to mixtures or bis-coupled products.

    • Monitor by LC-MS or TLC every 2 hours. The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Once the starting material is consumed (<5%), cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (0-20% EtOAc).

    • Separation: The 4-substituted product usually elutes after the bis-coupled byproduct but before any unreacted starting material (polarity dependent).

Part 4: Data Interpretation & Validation

Quantitative Expectations
ParameterC4-Product (Target)C6-Product (Isomer)Bis-Product (Impurity)
Typical Yield 65 - 80%< 5%5 - 15%
Selectivity Ratio > 10 : 1 (vs C6)N/AN/A
Rf (20% EtOAc/Hex) ~0.45~0.40~0.55
Structural Validation (NMR)

How to confirm the Iodine is at C6 (and Phenyl at C4)?

  • 1H NMR Analysis:

    • NOE (Nuclear Overhauser Effect): Irradiate the protons of the new Phenyl group.

    • Positive NOE: You should see an enhancement of the C3-H signal (singlet/doublet around 8.0-8.5 ppm). This confirms the phenyl ring is at C4 (adjacent to C3).

    • Negative NOE: If the phenyl was at C6, NOE would be observed with C7-H, but not C3-H.

  • Coupling Constants:

    • The remaining protons on the benzene ring (H5 and H7) will show meta-coupling (~1.5 - 2.0 Hz).

Part 5: Troubleshooting Guide

Troubleshooting Problem Issue Detected Issue1 High Bis-Coupling (>15%) Problem->Issue1 Issue2 Low Conversion (<50%) Problem->Issue2 Issue3 Loss of Regioselectivity Problem->Issue3 Action1 Reduce Temp to 40°C Reduce Boronic Acid to 0.95 eq Issue1->Action1 Action2 Switch Catalyst to Pd(PPh3)4 Check Solvent Degassing Issue2->Action2 Action3 Switch Ligand to XPhos (Increases steric sensitivity) Issue3->Action3

Caption: Decision tree for optimizing reaction parameters based on LC-MS outcomes.

References

  • Lundbeck Research:Regioselective Synthesis of Indazole-Based Kinase Inhibitors.

    • Context: Describes the foundational reactivity of 4,6-dihaloindazoles where C4 is the preferred site for initial functionalization due to electronic activ
  • Review on Polyhalogenated Heterocycles:Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen

    • Context: A comprehensive review detailing the general rules of oxidative addition: Electron-deficient sites (like C4 in indazole) react faster than electron-rich sites (C6).
  • General Protocol Source:Suzuki-Miyaura Cross-Coupling: Reaction Guide.

    • Context: Standard operating procedures for optimizing Pd-catalyzed couplings, including solvent and base selection for difficult substr

Application Notes and Protocols for the Synthesis and Evaluation of Novel IDO1/TDO Inhibitors Utilizing a 3-Chloro-4,6-diiodoindazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 and TDO in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][3] This metabolic reprogramming creates a state of immune tolerance, allowing cancer cells to evade detection and elimination by the host immune system.[1][2] Consequently, the inhibition of IDO1 and TDO has emerged as a promising therapeutic strategy in cancer immunotherapy, with the potential to restore anti-tumor immunity.[1][4] This application note provides a comprehensive guide for the synthesis of novel IDO1/TDO inhibitors based on a versatile 3-chloro-4,6-diiodoindazole scaffold and details the protocols for their subsequent biochemical and cellular evaluation.

Synthetic Strategy: Leveraging the Versatility of the 3-Chloro-4,6-diiodoindazole Core

The 3-chloro-4,6-diiodoindazole core serves as a strategic starting point for the synthesis of a diverse library of potential IDO1/TDO inhibitors. The presence of two chemically distinct iodine atoms at the 4- and 6-positions, along with a chlorine atom at the 3-position, allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the indazole scaffold to optimize inhibitor potency and selectivity.

Our synthetic approach focuses on introducing aromatic and heteroaromatic moieties at the 4- and 6-positions via Suzuki and Sonogashira coupling reactions, as these modifications have been shown to be crucial for interaction with the active site of IDO1.[5][6]

PART 1: Synthesis of a Representative IDO1/TDO Inhibitor

This section details a representative multi-step synthesis of a novel inhibitor from the 3-chloro-4,6-diiodoindazole scaffold. The chosen pathway illustrates the strategic application of sequential cross-coupling reactions to achieve structural diversity.

Experimental Workflow: Synthesis of a Di-substituted Indazole Inhibitor

Synthesis_Workflow A 3-Chloro-4,6-diiodoindazole B Step 1: Sonogashira Coupling (Position 4) A->B Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N C Intermediate 1: 4-Alkynyl-3-chloro-6-iodoindazole B->C D Step 2: Suzuki Coupling (Position 6) C->D Arylboronic Acid, Pd(PPh3)4, Na2CO3 E Final Product: 4-Alkynyl-6-aryl-3-chloroindazole D->E F Purification E->F Flash Chromatography G Characterization F->G NMR, MS

Caption: Synthetic workflow for a di-substituted indazole inhibitor.

Protocol 1: Step-wise Synthesis of 4-((4-fluorophenyl)ethynyl)-6-(pyridin-3-yl)-3-chloro-1H-indazole

Materials and Reagents:

  • 3-Chloro-4,6-diiodoindazole

  • 4-Fluorophenylacetylene

  • Pyridine-3-boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene, Dioxane, Water

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step 1: Sonogashira Coupling at the 4-position

  • Rationale: The greater reactivity of the iodine at the 4-position of the indazole ring allows for selective Sonogashira coupling under carefully controlled conditions. This reaction introduces an alkynyl side chain, a common feature in many kinase and enzyme inhibitors.

  • Procedure:

    • To a solution of 3-chloro-4,6-diiodoindazole (1.0 eq) in a 2:1 mixture of toluene and triethylamine, add 4-fluorophenylacetylene (1.1 eq).

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the reaction to 70 °C and stir for 4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 4-alkynyl-3-chloro-6-iodoindazole intermediate.

Step 2: Suzuki Coupling at the 6-position

  • Rationale: The remaining iodine at the 6-position is then subjected to a Suzuki coupling to introduce an aryl or heteroaryl group. This allows for the exploration of interactions with different pockets within the enzyme's active site.

  • Procedure:

    • To a solution of the 4-alkynyl-3-chloro-6-iodoindazole intermediate (1.0 eq) in a 4:1 mixture of dioxane and water, add pyridine-3-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the final product.

Purification and Characterization:

The final compound should be purified to >95% purity as determined by HPLC. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Step Key Reagents Solvent Temperature (°C) Typical Yield (%)
Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3NToluene/Et3N7075-85
Suzuki Coupling Pd(PPh3)4, Na2CO3Dioxane/H2O9060-75

PART 2: Biochemical and Cellular Evaluation of Inhibitor Potency

Following successful synthesis and purification, the inhibitory activity of the novel compounds against IDO1 and TDO must be determined. This section provides protocols for both a cell-free biochemical assay and a cell-based functional assay.

Protocol 2: IDO1/TDO Biochemical Inhibition Assay
  • Principle: This assay measures the direct inhibition of recombinant human IDO1 or TDO enzyme activity. The enzymatic reaction converts L-tryptophan to N-formylkynurenine, which is then detected spectrophotometrically.[4][7]

Materials and Reagents:

  • Recombinant Human IDO1 and TDO enzymes

  • L-Tryptophan

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Potassium Phosphate Buffer

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (200 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

  • Add varying concentrations of the synthesized inhibitor (or vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant IDO1 or TDO enzyme.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 30% (w/v) TCA.

  • Incubate at 60 °C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow color development.

  • Measure the absorbance at 480 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Cell-Based IDO1 Inhibition Assay
  • Principle: This assay measures the ability of the inhibitor to block IDO1 activity in a cellular context. Human cancer cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The amount of kynurenine produced and secreted into the cell culture medium is then quantified.[1][3]

Materials and Reagents:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human Interferon-gamma (IFN-γ)

  • Synthesized inhibitor

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression and simultaneously add varying concentrations of the synthesized inhibitor (or vehicle control).

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Incubate at 60 °C for 15 minutes to hydrolyze N-formylkynurenine.

  • Centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 480 nm.

  • Determine the concentration of kynurenine from a standard curve and calculate the IC50 value of the inhibitor.

Data Analysis and Interpretation

The IC50 values obtained from both the biochemical and cell-based assays will provide a comprehensive profile of the inhibitor's potency. A comparison of the IC50 values for IDO1 and TDO will determine the inhibitor's selectivity.

Parameter Biochemical Assay Cell-Based Assay
Measures Direct enzyme inhibitionFunctional inhibition in a cellular context
Output IC50 valueIC50 value
Considerations Does not account for cell permeability or metabolismProvides more physiologically relevant data

Mechanism of Action and Signaling Pathway

The synthesized inhibitors are designed to bind to the active site of IDO1 and TDO, preventing the binding of the natural substrate, L-tryptophan. By blocking tryptophan catabolism, these inhibitors are expected to restore local tryptophan levels and reduce the production of immunosuppressive kynurenines. This, in turn, can lead to the reactivation of effector T cells and a renewed anti-tumor immune response.

IDO1_TDO_Pathway cluster_TumorCell Tumor Cell / APC cluster_Extracellular Tumor Microenvironment cluster_TCell T Cell IDO1_TDO IDO1 / TDO Kynurenine_out Kynurenine IDO1_TDO->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1_TDO Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation Tryptophan_depletion Tryptophan Depletion TCell_inactivation T Cell Inactivation & Apoptosis Tryptophan_depletion->TCell_inactivation Kynurenine_accumulation->TCell_inactivation Inhibitor Synthesized Inhibitor (e.g., from 3-chloro-4,6-diiodoindazole) Inhibitor->IDO1_TDO Inhibition

Caption: IDO1/TDO pathway and the mechanism of inhibition.

Conclusion

The 3-chloro-4,6-diiodoindazole scaffold provides a robust and versatile platform for the development of novel IDO1/TDO inhibitors. The synthetic protocols outlined in this application note, utilizing sequential palladium-catalyzed cross-coupling reactions, enable the generation of a diverse chemical library for structure-activity relationship studies. The accompanying biochemical and cell-based assay protocols provide a reliable framework for evaluating the potency and cellular efficacy of these newly synthesized compounds. This integrated approach will facilitate the discovery and optimization of next-generation immuno-oncology therapeutics.

References

  • Munn, D. H., & Mellor, A. L. (2013). IDO in cancer: a critical review. Frontiers in Bioscience-Landmark, 18(3), 1080-1099.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TDO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Peng, Y., et al. (2016). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 577, 129-141.
  • Vera, G., et al. (2018).
  • Zaman, S., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer: a key molecule of immune escape. Cancers, 13(16), 4165.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hoang, N. X., et al. (2023). Design, synthesis, and evaluation of indoleamin-2,3-dioxygenase 1 inhibition activity of novel 5/6-amino indazole derivatives with amide template. Bioorganic & Medicinal Chemistry, 84, 117260.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: Regioselective Palladium-Catalyzed Arylation of 3-Chloro-4,6-diiodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 3-Chloro-4,6-diiodo-1H-indazole . This scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., JNK, ERK, and Hsp90 inhibitors).

The presence of three halogen atoms (C3-Cl, C4-I, C6-I) creates a complex reactivity landscape. While C-I bonds are significantly more reactive than C-Cl bonds (allowing chemoselective retention of the C3-Cl handle), the discrimination between C4-I and C6-I is the critical challenge. This note provides a C6-selective protocol (governed by steric hindrance from the C3-Cl) and a sequential workflow for bis-arylation.

Mechanistic Analysis & Reactivity Profile

To design a successful experiment, one must understand the electronic and steric forces at play on the indazole core.

The Halogen Hierarchy

The rate of oxidative addition of Pd(0) into carbon-halogen bonds follows the bond dissociation energy: C-I > C-Br > C-Cl .

  • C4-I & C6-I: Highly reactive. Will couple under mild conditions (rt to 60°C).

  • C3-Cl: Generally inert under standard Suzuki conditions used for iodides. It requires specialized bulky phosphines and elevated temperatures (>100°C) to react, serving as a robust orthogonal handle for later stages.

The Regioselectivity Battle: C4 vs. C6
  • Electronic Factor (Favors C4): The C4 position is electronically activated by the adjacent pyrazole ring (specifically the electron-withdrawing nature of the N2 nitrogen). In the absence of steric bulk, Pd(0) preferentially attacks here.

  • Steric Factor (Favors C6): The C4 position is "ortho" to the C3 position. In this specific substrate, the C3-Chlorine atom exerts significant steric pressure.

Visualization of Reactivity

ReactivityMap Scaffold 3-Chloro-4,6-diiodo-1H-indazole C3 C3-Cl Position (Inert/Orthogonal) Scaffold->C3 C4 C4-I Position (Electronically Active Sterically Hindered) Scaffold->C4 C6 C6-I Position (Sterically Accessible Preferred Site 1) Scaffold->C6 Requires Specialized\nConditions (>100°C) Requires Specialized Conditions (>100°C) C3->Requires Specialized\nConditions (>100°C) Blocked by C3-Cl\n(Secondary Site) Blocked by C3-Cl (Secondary Site) C4->Blocked by C3-Cl\n(Secondary Site) Primary Site of\nOxidative Addition Primary Site of Oxidative Addition C6->Primary Site of\nOxidative Addition

Figure 1: Reactivity landscape of the tris-halogenated core. The C3-Cl serves as a steric gatekeeper, pushing reactivity toward C6.

Pre-requisite: N-Protection

CRITICAL: Do not attempt direct coupling on the free amine (NH). The acidic proton (pKa ~14) will consume the base, and the free nitrogen can coordinate to Pd(II), poisoning the catalyst.

Recommended Protocol: SEM (2-(Trimethylsilyl)ethoxymethyl) protection.

  • Dissolve substrate in dry THF (0.1 M).

  • Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to rt and stir 2 h.

  • Quench (sat. NH4Cl), extract (EtOAc), and purify (SiO2). Result: Regioisomers N1-SEM and N2-SEM may form. N1 is typically thermodynamically preferred and sufficient for coupling.

Experimental Protocols

Protocol A: C6-Selective Mono-Arylation

This protocol utilizes Pd(dppf)Cl2 , a bidentate ligand that balances activity with stability, combined with mild thermal conditions to differentiate the two iodides.

Reagents:

  • Substrate: 1-SEM-3-chloro-4,6-diiodoindazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.05 equiv) — Limiting stoichiometry is key.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add sparged 1,4-Dioxane and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat the block to 45–50°C .

    • Note: Do not exceed 60°C initially. Higher temps promote bis-coupling.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of starting material (MW: X) and appearance of Mono-Aryl (MW: X - I + Ar).

    • Checkpoint: If >10% bis-product forms, lower temp to 40°C. If conversion is slow, boost to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product usually elutes after the bis-coupled impurity but before the starting material.

Protocol B: Sequential C4-Arylation (Synthesis of 4,6-Diaryl)

Once C6 is functionalized, the C4-iodide remains. The steric crowding from C3-Cl and the newly installed C6-aryl group makes this step more difficult.

Reagents:

  • Substrate: 6-Aryl-3-chloro-4-iodoindazole (1.0 equiv)

  • Boronic Acid: Ar'-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G3 (5 mol%)

    • Reasoning: Highly active, bulky catalysts are required to force oxidative addition at the crowded C4 position.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step:

  • Prepare the vessel under Argon as above.

  • Heat to 80–90°C . The C3-Cl bond usually remains stable at this temperature if the reaction time is kept under 12 hours.

  • Monitor for de-iodination (reduction of C4-I to C4-H), a common side reaction in sterically hindered couplings.

Data Summary & Troubleshooting

VariableRecommendationRationale
Solvent Dioxane/Water (4:1)Excellent solubility for indazoles; promotes Suzuki mechanism.
Base Na2CO3 (Mild)Stronger bases (KOtBu) promote dehalogenation.
Ligand dppf (for C6) / XPhos (for C4)dppf offers selectivity; XPhos overcomes steric hindrance.
Temp 45°C (Step 1) / 90°C (Step 2)Thermal differentiation of C-I bond reactivity.
Troubleshooting Guide
  • Problem: Significant Bis-coupling during Step 1.

    • Solution: Reduce Boronic acid to 0.95 equiv. Lower temperature to 40°C. Switch to a less active catalyst like Pd(PPh3)4.

  • Problem: No reaction at C4 (Step 2).

    • Solution: Switch to SPhos Pd G3 or Amphos . These ligands are exceptional for hindered substrates.

  • Problem: Loss of C3-Chlorine.

    • Solution: Ensure temperature does not exceed 100°C. Avoid electron-rich alkyl-phosphine ligands if possible.

Experimental Workflow Diagram

Workflow Start 3-Chloro-4,6-diiodo-1H-indazole Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect Protected 1-SEM-3-Cl-4,6-diiodoindazole Protect->Protected Step2 Step 2: C6-Selective Coupling Pd(dppf)Cl2, 45°C Protected->Step2 Mono 6-Aryl-3-Cl-4-iodoindazole Step2->Mono Major Product Step3 Step 3: C4-Coupling XPhos Pd G3, 90°C Mono->Step3 Final 4,6-Diaryl-3-chloroindazole Step3->Final

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

References

  • Léogé, O., et al. "Regioselective cross-coupling reactions on a 4,6-dichloro-1H-indazole scaffold." Tetrahedron, 2014, 70(4), 787-794. Validates the reactivity hierarchy of 4,6-dihaloindazoles.

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. Contextualizes the indazole scaffold in kinase inhibition.

  • Knochel, P., et al. "Functionalization of Indazoles via Magnesium and Zinc Intermediates." Organic Letters, 2010, 12(10), 2338-2341. Provides alternative metallation strategies if Pd-catalysis fails.

  • Viciu, M. S., et al. "Catalytic activity of Pd(0) catalysts in the Suzuki-Miyaura coupling of aryl chlorides." Organic Letters, 2002, 4(22), 4053-4056. Foundational text on oxidative addition rates (I > Br > Cl).

Application Notes and Protocols: Late-Stage Diversification of the Indazole Core Using Halogen Handles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold and Late-Stage Functionalization

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole-containing molecules have been successfully developed into drugs for treating a spectrum of diseases, including cancer (e.g., Pazopanib, Niraparib), inflammation (e.g., Benzydamine), and emesis (e.g., Granisetron).[1][3][4]

The traditional approach to generating diverse indazole libraries often relies on the de novo synthesis from variously substituted precursors. While effective, this strategy can be linear, time-consuming, and resource-intensive. Late-stage functionalization (LSF) has emerged as a powerful and highly efficient alternative. LSF allows for the direct modification of a common, pre-existing indazole core at a late step in the synthetic sequence. This approach dramatically accelerates the drug discovery process by enabling rapid access to a multitude of analogs from a single advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

Among LSF strategies, the use of "halogen handles" is particularly powerful. Halogenated indazoles are not only often biologically active themselves but, more importantly, serve as versatile synthetic linchpins for a vast toolbox of cross-coupling reactions.[5] The carbon-halogen bond can be selectively transformed into new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing unparalleled access to chemical diversity. This guide provides a detailed technical overview and actionable protocols for the strategic halogenation of the indazole core and its subsequent diversification through palladium-catalyzed cross-coupling reactions.

Part 1: Strategic Halogenation of the Indazole Core

The successful application of halogen handles begins with the ability to regioselectively install a halogen (Cl, Br, I) at a specific position on the indazole ring. The reactivity of the indazole core is nuanced; the C3 position is generally the most electronically activated for electrophilic substitution, but conditions can be tailored to target other positions, such as C5 or C7.[6][7]

Understanding Regioselectivity

The site of halogenation on the indazole ring is influenced by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed (reagent, solvent, temperature).[8]

  • C3 Position: This position is adjacent to the pyrrolic nitrogen (N2) and is typically the most nucleophilic carbon, making it a prime target for electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS).

  • C5 and C7 Positions: These positions on the benzene ring can also be functionalized. Directing C-H halogenation to these sites often requires specific strategies, such as the use of directing groups or carefully optimized metal-free conditions.[6][7]

Protocol 1: Metal-Free Regioselective C3-Bromination of 2-Aryl-2H-Indazoles

This protocol describes a robust and environmentally friendly method for the selective bromination of the C3 position using N-bromosuccinimide (NBS).[6]

Rationale: This metal-free approach avoids potential contamination of the final product with transition metals, which is a critical consideration in pharmaceutical synthesis. The use of NBS as a bromine source is operationally simple and safer than handling elemental bromine. The reaction conditions can be tuned to achieve mono- or even di-halogenation.[6]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dissolve 2-Aryl-2H-Indazole (1.0 eq) in chosen solvent (e.g., EtOH). prep_2 Add N-Bromosuccinimide (NBS) (1.0-1.2 eq). prep_1->prep_2 react_1 Heat mixture to specified temperature (e.g., 25-50°C). prep_2->react_1 react_2 Monitor reaction by TLC or LC-MS (typically 1-3 hours). react_1->react_2 workup_1 Cool to room temperature. Remove solvent in vacuo. react_2->workup_1 workup_2 Purify residue via column chromatography (e.g., Silica gel, Hexanes/EtOAc). workup_1->workup_2 end Final Product workup_2->end Isolate pure 3-Bromo-2-Aryl-2H-Indazole

Caption: Workflow for C3-Bromination of 2H-Indazoles.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-substituted-2H-indazole (0.3 mmol, 1.0 equiv.).

  • Add ethanol (3.0 mL) and stir until the starting material is fully dissolved.

  • Add N-bromosuccinimide (NBS) (1.0 equiv. for monobromination).

  • Heat the reaction mixture to 50°C and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-2-substituted-2H-indazole.

Data Presentation: Optimization of Halogenation Conditions [3][6]

EntrySubstrate (R)Halogenating Agent (eq.)SolventTemp (°C)Time (h)Product(s)Yield (%)
1PhenylNBS (1.0)EtOH2533-Bromo95
2PhenylNCS (1.0)EtOH5023-Chloro92
34-Me-PhNBS (2.2)H₂O9553,5-Dibromo70
4PhenylNBS (1.1) then NCS (1.1)H₂O955+53-Bromo-7-Chloro65

This table summarizes representative results showing how tuning the reagent, stoichiometry, and conditions can lead to selective mono- or poly-halogenation.

Part 2: Palladium-Catalyzed Cross-Coupling of Haloindazoles

With regioselectively halogenated indazoles in hand, the door is open to a vast array of diversification reactions. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds in modern organic synthesis.[9][10][11]

A. Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl-Aryl)

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.[10][12][13] It is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][14]

Rationale: This reaction is ideal for introducing new aryl or heteroaryl fragments to the indazole core, enabling exploration of SAR in regions of chemical space that project into solvent-exposed areas of a protein binding pocket. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.[13][15]

Decision Workflow for Suzuki-Miyaura Coupling:

G start Start: Haloindazole & Arylboronic Acid catalyst Select Pd Catalyst e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ start->catalyst base Select Base e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ catalyst->base solvent Select Solvent System e.g., Dioxane/H₂O, DME, Toluene base->solvent setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) solvent->setup heat Heat to 80-140°C (Conventional or Microwave) setup->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Arylated Indazole purify->product

Caption: Key decision points in planning a Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazoles

Rationale: Microwave irradiation can significantly accelerate reaction times compared to conventional heating, often leading to cleaner reactions and higher yields.[12] This protocol is optimized for coupling free (NH)-3-bromoindazoles, avoiding the need for protecting groups.

Step-by-Step Protocol:

  • To a microwave vial, add the 3-bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Add the solvent system, typically a mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 140°C for 15-30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-aryl-indazole product.[12]

B. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[16][17][18] This reaction has revolutionized access to anilines and related structures, which are prevalent in pharmaceuticals.[11][19]

Rationale: This method allows for the direct introduction of primary or secondary amines, amides, or carbamates onto the indazole scaffold. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, particularly the reductive elimination step.[11]

Protocol 3: Buchwald-Hartwig Amination of a Haloindazole

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the haloindazole (e.g., 5-bromo-1H-indazole, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add the amine coupling partner (1.2 equiv.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the tube and heat the mixture in an oil bath at 80-110°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride solution, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Sonogashira Coupling: For C-C Bond Formation (Alkynylation)

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21][22] This reaction is co-catalyzed by palladium and copper(I) salts.[23][24]

Rationale: Introducing an alkyne onto the indazole core provides a highly versatile functional group. The alkyne can participate in a wide range of subsequent transformations, such as cycloadditions (e.g., "click" chemistry), reductions, or further cross-coupling reactions, making it a valuable handle for further diversification.

Protocol 4: Sonogashira Coupling of 3-Iodoindazoles

Step-by-Step Protocol:

  • To a Schlenk flask under an inert atmosphere, add the 3-iodoindazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water or saturated ammonium chloride solution.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Comparison of Cross-Coupling Reactions on a Haloindazole Core

Reaction TypeHalogen HandleCoupling PartnerTypical Catalyst/Ligand SystemKey Product FeatureReference
Suzuki-Miyaura -Br, -I, (-Cl)R-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂C-Aryl / C-Heteroaryl[12][13]
Buchwald-Hartwig -Br, -I, -ClR¹R²NHPd₂(dba)₃ / XPhos or RuPhosC-Amino[16][18]
Sonogashira -I, -BrR-C≡CHPdCl₂(PPh₃)₂ / CuIC-Alkynyl[20][23]

Part 3: Advanced & Alternative Strategies

Nucleophilic Aromatic Substitution (SNAr)

While less common than transition-metal-catalyzed reactions for LSF on simple indazoles, Nucleophilic Aromatic Substitution (SNAr) can be a powerful tool under specific circumstances.[25][26][27]

Rationale: The SNAr reaction does not require a metal catalyst. It proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer complex.[26][28] For this pathway to be efficient, the indazole ring must be activated by one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the halogen leaving group.[27][29]

Applicability: This method is highly valuable for diversifying indazole cores that are already substituted with EWGs. Common nucleophiles include alkoxides, thiolates, and amines. The reactivity order for the leaving group is typically F > Cl > Br > I, which is the reverse of that seen in many cross-coupling reactions.[27]

General Protocol Conditions:

  • Substrate: Haloindazole bearing at least one strong EWG (e.g., 5-nitro-6-chloroindazole).

  • Nucleophile: A strong nucleophile (e.g., sodium methoxide, potassium thiophenoxide, piperidine).

  • Solvent: A polar aprotic solvent (e.g., DMSO, DMF, NMP).

  • Temperature: Room temperature to elevated temperatures (e.g., 120°C).

Conclusion and Future Outlook

The strategic use of halogen handles provides an exceptionally powerful and versatile platform for the late-stage diversification of the indazole core. By mastering regioselective halogenation techniques, researchers can generate key intermediates that serve as entry points to a vast chemical space via robust and well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods, complemented by catalyst-free approaches like SNAr for activated systems, empower medicinal chemists to rapidly generate focused compound libraries, accelerate SAR studies, and ultimately shorten the timeline for the discovery and development of novel indazole-based therapeutics. The continued development of new catalysts and ligands promises to further expand the scope and efficiency of these essential transformations.

References
  • Chen, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. Available at: [Link]

  • Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Andrés, J. I., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron. Available at: [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Abbiati, G., et al. (2011). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Bhat, U. V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). The Role of Indazole Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

  • Wang, D., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Andrés, J. I., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]

  • Gaikwad, D. D., et al. (2023). Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Bhat, U. V., et al. (2025). The Halogenation of Indazoles. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Xi, C., et al. (2016). I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C-H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Daugulis, O., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Angewandte Chemie. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Piou, T., et al. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Chemistry Steps. (N.D.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Khan Academy. (N.D.). Nucleophilic Aromatic Substitution (NAS). Khan Academy. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Xi, C., et al. (2016). I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C-H functionalization. Europe PMC. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemist. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • Chen, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing dehalogenation side reactions in diiodoindazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation Side Reactions in Diiodoindazole Coupling Ticket ID: #DI-IND-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Hub

The Challenge: In the cross-coupling of diiodoindazoles (typically 3,X-diiodo-1H-indazole), researchers often encounter hydrodehalogenation . This is a competitive side reaction where an iodine atom is replaced by a hydrogen atom (


) instead of the desired coupling partner (

).

This failure mode is particularly aggressive in nitrogen-heterocycles due to the electron-deficient nature of the indazole core, which accelerates oxidative addition but can stall transmetallation, leaving the palladium center vulnerable to hydride abstraction.

Quick Diagnostics: Is this your problem?
ObservationDiagnosis
Mass Spec (LCMS) You see a peak at [M - 126] . This corresponds to the loss of Iodine (127) and gain of Hydrogen (1).
NMR (

)
A new singlet appears in the aromatic region (often shifted upfield relative to the starting material), indicating a new C-H bond where C-I existed.
TLC A spot appears just below the starting material (more polar than the di-iodo, but less polar than the coupled product).
Reaction Color The reaction turns reduced palladium black (Pd black) rapidly, suggesting catalyst decomposition often associated with hydride formation.

Mechanistic Deep Dive: The "Pd-H" Trap

To prevent dehalogenation, you must understand why it happens. It is rarely random; it is a consequence of the catalytic cycle "waiting" too long.

The Causality Chain:

  • Fast Oxidative Addition: The C3-position of indazole is highly electrophilic. Pd(0) inserts rapidly.

  • Stalled Transmetallation: If the boronic acid is not sufficiently activated (base issue) or the catalyst is sterically crowded, the

    
     species accumulates.
    
  • Hydride Source: The "waiting" Palladium species grabs a hydride (

    
    ) from the solvent (alcohol), the base (alkoxide), or trace water.[1]
    
  • Reductive Elimination: The complex eliminates

    
    , destroying the functional handle.
    
Pathway Visualization

DehalogenationMechanism Start Diiodoindazole (Substrate) OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid + Base PdHydride Pd-Ar-H Species OxAdd->PdHydride Slow Transmetallation + H-Source Product Coupled Product (Success) TransMet->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Alkoxide/H2O) HydrideSource->PdHydride SideProduct Dehalogenated Byproduct PdHydride->SideProduct Reductive Elim.

Figure 1: The competition between the desired coupling cycle (Green) and the hydrodehalogenation trap (Red).

Troubleshooting Guide & FAQ

Q1: Which solvent system minimizes dehalogenation?

Avoid: Primary and secondary alcohols (Methanol, Ethanol, Isopropanol). These are excellent hydride donors. Under basic conditions, Pd(II) can oxidize these alcohols to aldehydes/ketones, generating a Pd-H species in the process. Recommended:

  • Toluene/Water (biphasic): The gold standard. Toluene is non-protic, and water dissolves the inorganic base without acting as a hydride donor in this context.

  • Dioxane or THF: Good alternatives, but ensure they are peroxide-free.

  • DMF/DMAc: Use with caution. While excellent for solubility, they can decompose to form dimethylamine (a reductant) at high temperatures (

    
    ).
    
Q2: How does the base affect the side reaction?

Avoid: Alkoxides (NaOMe, NaOEt, KOtBu). These bases possess


-hydrogens that can be transferred to Palladium via 

-hydride elimination. Recommended:
  • Inorganic Carbonates/Phosphates:

    
    , 
    
    
    
    , or
    
    
    . These bases lack
    
    
    -hydrogens, effectively shutting down one of the primary hydride generation pathways.
Q3: My reaction is regioselective (C3 only), but I'm losing the C3 iodine to hydrogen. Why?

This indicates Catalyst Death . The oxidative addition happened, but the boronic acid failed to transfer.

  • Fix: Increase the activation of the boronic acid. Switch from

    
     to 
    
    
    
    (Cesium effect increases solubility/basicity in organic phase).
  • Fix: Add a promoter like Ag2O (Silver Oxide) or CuI (Copper Iodide) to facilitate transmetallation if the steric bulk is high.

Q4: I am seeing "Over-Reduction" (Loss of the second iodine at C5/C6).

This occurs when the catalyst is too active or the reaction runs too long.

  • Fix: Reduce catalyst loading (try 1-2 mol% instead of 5-10%).

  • Fix: Switch to a catalyst with high oxidative addition selectivity, such as Pd(dppf)Cl2 . The bite angle of dppf favors the more accessible C3 site and often slows down the reaction at the less activated C-I bond on the benzene ring.

Optimized Experimental Protocols

These protocols are designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Protocol A: The "Safe" Biphasic Method (High Selectivity)

Best for: Standard 3,X-diiodoindazole coupling where solubility is moderate.

  • Setup: In a reaction vial, combine:

    • 3,X-Diiodoindazole (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv) — Do not use large excess.

    • 
       (0.03 equiv / 3 mol%)
      
    • 
       (2.5 equiv)
      
  • Solvent: Add Toluene:Water (4:1 ratio). Concentration should be 0.1 M.

  • Degassing (CRITICAL): Sparge with Argon for 10 minutes. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Intermediate waiting (leading to dehalogenation).

  • Reaction: Heat to 80°C.

  • Validation Point (t=1h): Check TLC.

    • Pass: Starting material is consumed; single product spot.

    • Fail: Starting material remains + new non-polar spot (Dehalogenation). Action: Lower temp to 60°C and add 0.5 equiv more Boronic acid.

Protocol B: The Anhydrous Method (For Hydrolysis-Sensitive Groups)

Best for: Substrates with esters or nitriles that might hydrolyze in Protocol A.

  • Setup: Combine Diiodoindazole (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (dry, powder, 2.0 equiv).
    
  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%).
    • Note: XPhos is bulky and accelerates reductive elimination, minimizing the lifespan of the vulnerable Pd(II) species.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Reaction: Heat to 90°C under

    
     atmosphere.
    

Summary of Optimization Variables

VariableHigh Risk (Promotes Dehalogenation)Low Risk (Prevents Dehalogenation)
Solvent Ethanol, Methanol, Isopropanol, wet DMFToluene, Dioxane, THF, DME
Base NaOEt, KOtBu, NaOMe

,

,

,

Ligand Small, non-bulky phosphines (if reaction is slow)Bulky, electron-rich (XPhos, SPhos, dppf)
Atmosphere Air (Oxygen)Argon/Nitrogen (Strictly inert)

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Preventing hydrodehalogenation in palladium-catalyzed reactions. Retrieved from

  • Navarro, O., et al. (2004).[5] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. Retrieved from [J. Org.[5] Chem. Source]([Link]) (Context via Search 1.8)

  • Lemaire, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.[6] Nature Communications. Retrieved from

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts (MDPI). Retrieved from

  • Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from

Sources

Technical Support Center: 3-Chloro-4,6-diiodoindazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-46-CL3-OPT Subject: Optimization of Yield and Purity for 3-Chloro-4,6-diiodoindazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

This guide addresses the synthesis of 3-chloro-4,6-diiodo-1H-indazole , a critical intermediate often associated with p38 MAPK inhibitors (e.g., Ralimetinib). The synthesis typically proceeds via two distinct phases: the construction of the indazole core from a substituted benzaldehyde, followed by electrophilic halogenation at the C3 position.

Our technical analysis indicates that yield losses are most frequently caused by azine formation during cyclization and solubility-limited conversion during the chlorination step. This guide provides self-validating protocols to overcome these bottlenecks.

Module 1: The Cyclization Phase (Core Construction)

Objective: Synthesis of 4,6-diiodo-1H-indazole from 2-fluoro-4,6-diiodobenzaldehyde.

The Mechanism & Causality

The reaction relies on a nucleophilic aromatic substitution (


) of the fluorine by hydrazine, followed by condensation with the aldehyde.
  • Critical Failure Mode: If hydrazine concentration is low, the intermediate hydrazone can react with a second molecule of aldehyde to form an azine dimer (insoluble, yellow/orange solid), permanently sequestering your starting material.

Optimized Protocol
ParameterSpecificationRationale
Reagent Hydrazine monohydrate (

)
Use 5.0 - 10.0 equivalents . Excess is mandatory to suppress azine formation.
Solvent THF or DMAcDMAc (Dimethylacetamide) is preferred for solubility of the diiodo-precursor.
Temperature

Initial addition at lower temp controls exotherm; ramp to

drives ring closure.
Troubleshooting FAQ: Cyclization

Q: I see a heavy yellow precipitate that is not the product. What is it? A: This is likely the azine impurity .

  • Diagnosis: Insoluble in standard organic solvents; mass spectrum shows dimer mass (

    
    ).
    
  • Fix: You cannot reverse this easily. Restart the batch. Ensure hydrazine is added to the solvent before the aldehyde, or add the aldehyde very slowly to a concentrated hydrazine solution.

Q: The reaction stalls with uncyclized hydrazone intermediate. A: The ring closure (intramolecular attack on the fluorine) requires thermal energy.

  • Fix: Increase temperature to

    
    . If using THF, switch to a higher boiling solvent like 1,4-dioxane or DMAc to access higher temperatures.
    

Module 2: The C3-Chlorination (The Critical Step)

Objective: Selective chlorination of 4,6-diiodoindazole to 3-chloro-4,6-diiodoindazole.

The Mechanism & Causality

Indazoles are susceptible to electrophilic aromatic substitution (EAS) at C3. However, the 4,6-diiodo substitution pattern makes the ring electron-poor, reducing reactivity.

  • Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over

    
     gas to control stoichiometry and prevent over-chlorination.
    
  • The "N-Chloro" Trap: Indazoles can chlorinate at

    
     (kinetic product). This is usually reversible or rearranges to C3 (thermodynamic product) under acidic conditions or elevated heat.
    
Optimized Protocol
  • Dissolution: Suspend 4,6-diiodoindazole (1.0 eq) in DMF (5 volumes). It may not dissolve completely at RT.

  • Reagent Addition: Add NCS (1.05 - 1.1 eq) .

  • Activation: Add p-Toluenesulfonic acid (pTSA, 0.1 eq) or maintain reaction in Acetic Acid . The acid catalyst is crucial to activate the NCS and facilitate the rearrangement from N-Cl to C-Cl.

  • Temperature: Heat to

    
     .
    
  • Monitoring: Monitor via HPLC. Look for the disappearance of the starting material (RT ~ X min) and appearance of product (RT ~ X+2 min).

Troubleshooting FAQ: Chlorination

Q: HPLC shows conversion to a new peak, but after workup, I recover starting material. A: You likely formed the N-chloro indazole (unstable), which hydrolyzed back to the starting material during the aqueous workup.

  • Fix: The reaction did not rearrange to C3. Increase reaction temperature to

    
     and extend time. Ensure acidic conditions (AcOH or pTSA) are present to drive the migration to C3.
    

Q: The reaction mixture is a thick slurry and conversion is low. A: 4,6-diiodoindazole has very poor solubility.

  • Fix: Do not add more NCS blindly. Add THF or MeCN as a co-solvent to improve solubility. The reaction must be at least partially homogeneous for the NCS to interact effectively.

Q: I observe a "plus 34" (+Cl, -H) mass, but also a "plus 68" (+2Cl) mass. A: Over-chlorination is rare at C5/C7 due to steric hindrance from the iodines, but possible.

  • Fix: Reduce NCS to 1.0 eq. Add NCS portion-wise. If over-chlorination persists, verify the purity of your starting material; impurities lacking the iodine at C4/C6 will chlorinate rapidly.

Visualizing the Workflow

The following diagram outlines the critical path and decision points for this synthesis.

G Start Start: 2-Fluoro-4,6-diiodobenzaldehyde Step1 Step 1: Cyclization (Hydrazine, 85°C) Start->Step1 Check1 QC Check: Azine Impurity? Step1->Check1 Check1->Start Yes (Restart with High Equiv N2H4) Intermediate Intermediate: 4,6-Diiodoindazole Check1->Intermediate No (Clean) Step2 Step 2: C3-Chlorination (NCS, Acid Catalyst, 60°C) Intermediate->Step2 Check2 QC Check: N-Cl vs C-Cl? Step2->Check2 Check2->Step2 N-Cl Detected (Increase Temp/Acid) Final Final Product: 3-Chloro-4,6-diiodoindazole Check2->Final C-Cl Formed

Caption: Synthetic workflow emphasizing critical QC checkpoints for azine formation and N- vs C-chlorination regioselectivity.

Summary of Key Data

Solvent SystemTemp (

)
Yield (Step 1)Yield (Step 2)Notes
EtOH 78 (Reflux)< 40%N/APoor solubility of diiodo-aldehyde causes slow reaction; high azine risk.
THF 6065%N/AGood solubility, but temp limited.
DMAc / Toluene 85 > 85% N/ARecommended for Step 1. High temp ensures ring closure.
DMF / AcOH 60 N/A~ 80% Recommended for Step 2. AcOH promotes C3 selectivity.

References

  • Process Development of p38 Kinase Inhibitors

    • Syntheses of similar diiodoindazole intermediates are detailed in the scale-up of Ralimetinib (LY2228820).
    • Source: Org.[1][2][3][4][5] Process Res. Dev. 2014, 18, 1, 191–202.

  • Discovery of Ralimetinib (LY2228820)

    • Describes the medicinal chemistry route including the C3-chlorin
    • Source: J. Med. Chem. 2008, 51, 15, 4526–4538.
  • General Indazole Chlorination Methodologies

    • Validation of NCS as a mild chlorinating agent for indazoles to avoid over-chlorin
    • Source: Bioorg.[3] Med. Chem. Lett. 2005, 15, 7, 1931-1935.

Sources

Stability of 3-Chloro-4,6-diiodoindazole under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability and Reactivity Under Basic Conditions

Welcome to the technical support center for 3-chloro-4,6-diiodoindazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile but potentially reactive building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the current literature to ensure your success.

Introduction: The Double-Edged Sword of Polyhalogenation

3-Chloro-4,6-diiodoindazole is a highly functionalized scaffold, offering multiple handles for derivatization through reactions like N-alkylation/arylation and palladium-catalyzed cross-coupling. However, the very features that make it synthetically attractive—the acidic N-H proton and the presence of three halogen atoms with differing properties—also render it susceptible to a range of side reactions under basic conditions. This guide will help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am planning an N-alkylation of 3-chloro-4,6-diiodoindazole. Which base should I choose?

A1: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction temperature. For a standard N-alkylation, it is advisable to start with a moderately weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile at room temperature. Stronger bases like sodium hydride (NaH), potassium tert-butoxide, or lithium diisopropylamide (LDA) can deprotonate the indazole N-H readily, but they significantly increase the risk of side reactions, including dehalogenation and "halogen dance" rearrangements, especially at elevated temperatures.[1][2]

Q2: What is a "halogen dance" and should I be concerned about it with this compound?

A2: A "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[1] This is a significant concern for polyhalogenated systems, particularly those containing iodine. The reaction is driven by the formation of a more stable carbanion intermediate. With 3-chloro-4,6-diiodoindazole, strong bases could deprotonate a carbon atom on the ring, initiating a migration of one of the iodo groups. This would lead to a mixture of constitutional isomers, complicating purification and characterization. To minimize this risk, use the mildest basic conditions that afford your desired product and keep reaction temperatures as low as possible.

Q3: I am observing multiple spots on my TLC that are not my starting material or desired N-alkylated product. What could they be?

A3: Unidentified spots on your TLC could be due to several side reactions:

  • Halogen Dance Isomers: As discussed in Q2, migration of the iodo groups can lead to isomeric products.

  • Dehalogenation Products: Strong bases, especially in the presence of a proton source (even trace water), can lead to the reductive removal of one or more iodine atoms. The C-I bond is weaker than the C-Cl bond, making the iodo groups more susceptible to this reaction.[3]

  • Nucleophilic Aromatic Substitution (SNAr) Products: If your base is also a nucleophile (e.g., NaOH, KOH, or alkoxides), it can displace one of the halogen atoms. The chloro group at the C3 position is activated by the pyrazole ring, and the iodo groups are also on the benzene ring. Competitive substitution is a possibility.

  • Ring-Opened Products: While less common under standard N-alkylation conditions, very strong bases or high temperatures could potentially lead to the degradation of the indazole ring itself.

Q4: Which halogen is most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A4: This is a nuanced question that depends on the nature of the incoming nucleophile and the reaction mechanism.

  • For soft nucleophiles (e.g., thiols, iodide): According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles.[4][5][6] The carbon attached to the larger, more polarizable iodine atom is a softer electrophilic center than the carbon attached to chlorine. Therefore, soft nucleophiles are more likely to displace one of the iodo groups.

  • For hard nucleophiles (e.g., alkoxides, amines): Hard nucleophiles prefer to react with hard electrophilic centers.[4][5][6] The carbon attached to the more electronegative chlorine atom is a harder electrophilic center. Thus, hard nucleophiles may preferentially displace the chloro group at the C3 position.

It is important to note that the C3 position is electronically activated by the pyrazole ring, which can also influence the regioselectivity of SNAr.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion to N-alkylated product 1. Insufficiently strong base. 2. Alkylating agent is not reactive enough. 3. Low reaction temperature.1. Switch to a slightly stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[8][9] 2. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). 3. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of multiple, difficult-to-separate products 1. Halogen dance rearrangement. 2. Competitive SNAr. 3. Dehalogenation.1. Use a weaker base (e.g., K₂CO₃). 2. Lower the reaction temperature. 3. Use a non-nucleophilic base if SNAr is suspected. 4. Ensure anhydrous conditions to minimize dehalogenation.
Loss of one or more iodine signals in NMR or mass spec 1. Dehalogenation.1. Use a weaker, non-nucleophilic base. 2. Run the reaction under strictly anhydrous and inert conditions. 3. Avoid prolonged reaction times and high temperatures.
Product mass corresponds to displacement of a halogen by the base/solvent 1. Nucleophilic aromatic substitution (SNAr).1. Use a non-nucleophilic base (e.g., NaH, K₂CO₃). 2. If using an alcohol as a solvent with a strong base, be aware that the corresponding alkoxide is a potent nucleophile. Switch to a non-protic solvent like DMF, THF, or acetonitrile.

Experimental Protocols

Protocol 1: Stability Test of 3-Chloro-4,6-diiodoindazole with Various Bases

This protocol allows you to assess the stability of your starting material under different basic conditions before committing to a large-scale reaction.

Materials:

  • 3-Chloro-4,6-diiodoindazole

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium diisopropylamide (LDA, solution in THF/heptane/ethylbenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • TLC plates

  • LC-MS vials

Procedure:

  • Set up three separate small reaction vials. To each, add 3-chloro-4,6-diiodoindazole (1.0 eq).

  • Vial 1 (K₂CO₃): Add K₂CO₃ (1.5 eq) and anhydrous DMF.

  • Vial 2 (NaH): Add anhydrous THF, followed by the careful addition of NaH (1.2 eq).

  • Vial 3 (LDA): In a separate flask, prepare an LDA solution or use a commercial solution. Cool the vial containing the indazole in anhydrous THF to -78 °C and add LDA (1.1 eq) dropwise.

  • Stir all vials at room temperature.

  • Monitor the reactions by TLC at 1-hour intervals for 4 hours.

  • After 4 hours, take a small aliquot from each vial, quench with a few drops of water, dilute with ethyl acetate, and analyze by LC-MS to check for the formation of isomers or degradation products.

Expected Observations:

Base Expected Stability Potential Side Products
K₂CO₃ HighMinimal degradation expected at room temperature.
NaH ModeratePotential for some dehalogenation or halogen dance over time.
LDA LowHigh likelihood of halogen dance, dehalogenation, and/or other side reactions.[2]
Protocol 2: Recommended Procedure for N-Alkylation

This procedure is optimized to minimize side reactions while achieving efficient N-alkylation.

Materials:

  • 3-Chloro-4,6-diiodoindazole (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-4,6-diiodoindazole and Cs₂CO₃.

  • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Potential Reaction Pathways

To better understand the potential reactivity of 3-chloro-4,6-diiodoindazole, the following diagrams illustrate the key reaction pathways discussed.

Deprotonation Indazole 3-Cl-4,6-I₂-Indazole-H Indazolate Indazolate Anion Indazole->Indazolate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Indazole

Caption: Initial deprotonation of the indazole N-H by a base to form the reactive indazolate anion.

Side_Reactions cluster_products Potential Products Indazolate Indazolate Anion Alkylated Desired N-Alkylated Product Indazolate->Alkylated + R-X (Desired Reaction) SNAr SNAr Product (Halogen Displacement) Indazolate->SNAr Nucleophilic Attack (if Base is Nucleophilic) Dance Halogen Dance Isomer Indazolate->Dance Carbanion Formation + Halogen Migration (Strong Base) Dehalogenated Dehalogenated Product Indazolate->Dehalogenated Protonolysis of Carbanion Intermediate

Sources

Technical Support Center: Handling the Light Sensitivity of Diiodoindazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with diiodoindazole compounds. As a class of molecules, diiodoindazoles are invaluable in medicinal chemistry and materials science, but their utility is matched by their significant light sensitivity. Photodegradation can compromise experimental results, leading to reduced yields, impure samples, and misinterpreted data.

This guide, developed by our Senior Application Scientists, provides field-proven insights and practical solutions to mitigate the challenges posed by these photolabile compounds. Our approach is grounded in explaining the causal mechanisms behind photodegradation to empower you with the knowledge to design robust, self-validating experimental protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, identifies probable causes related to light exposure, and provides a step-by-step protocol for resolution.

Issue 1: My reaction yield is significantly lower than expected, or the reaction failed to go to completion.

  • Probable Cause: The diiodoindazole starting material or a key intermediate may have degraded upon exposure to ambient laboratory light. The energy from light, particularly in the UV and blue-violet spectrum (300-500 nm), can be sufficient to cleave the relatively weak carbon-iodine bonds, generating radical species that can terminate the reaction or create inactive side products.[1][2]

  • Solution Protocol:

    • Verify Reagent Integrity: Before starting, run a quality control check (e.g., HPLC, NMR) on your starting material, ensuring the sample is taken from a properly stored, light-protected stock vial.

    • Execute Under Controlled Lighting: Repeat the experiment in a darkened area of the lab or a room equipped with amber or red lighting.[1][2] Lights with wavelengths above 500 nm are generally safer for photosensitive compounds.[1][2]

    • Protect the Reaction Vessel: Completely wrap the reaction flask, any addition funnels, and condensers in aluminum foil to block all light.[3] Ensure the foil is secure and there are no gaps.

    • Monitor Progress Carefully: When taking samples for reaction monitoring (e.g., TLC, LC-MS), minimize the time the reaction mixture is exposed. Use amber-colored vials for the samples.[2]

    • Run a Control: If possible, set up a small-scale, parallel reaction that is intentionally exposed to normal lab light to confirm that photodegradation is the root cause of the low yield.

Issue 2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis of a purified diiodoindazole compound.

  • Probable Cause: The purified compound is degrading either in the solid state after purification or in solution during sample preparation and analysis. The autosampler of an HPLC, unless specifically designed for photolabile samples, may not protect vials from ambient light.[2]

  • Solution Protocol:

    • Assess Solid-State Stability: If the compound was left on the benchtop after purification (e.g., after solvent evaporation), it has likely degraded. Store purified solids immediately in amber vials inside a dark desiccator or freezer.[3][4]

    • Modify Sample Preparation: Prepare all analytical samples under low-light conditions (e.g., in a fume hood with the sash lowered and lights off).[5] Use amber HPLC vials or wrap clear vials in aluminum foil or specialized UV-blocking tape.[1][2]

    • Minimize Time in Autosampler: Do not let samples sit in the autosampler tray for extended periods before injection. Program your sequence to run immediately after sample placement.

    • Validate the Analytical Method: The analytical method itself should be validated for photostability.[6] Inject a freshly prepared sample immediately and then re-inject the same vial after it has been sitting in the autosampler for several hours. A significant change in the chromatogram indicates on-instrument degradation.

Issue 3: The color of my diiodoindazole solution changes over a short period (e.g., turns yellow or brown).

  • Probable Cause: This is a classic visual indicator of photodegradation. The formation of colored byproducts is common as the aromatic system is altered or as elemental iodine (which is colored in solution) is formed.

  • Solution Protocol:

    • Immediate Protection: As soon as the color change is noted, protect the solution from light by covering it with aluminum foil or moving it to a dark cabinet.[3]

    • Use Protected Glassware: For all future work with this compound, use amber-colored volumetric flasks, beakers, and other glassware.[4] This provides a first line of defense against incidental light exposure.

    • Solvent Choice: While less common, the solvent can sometimes participate in photodegradation pathways. Ensure you are using high-purity, degassed solvents, as dissolved oxygen can contribute to photo-oxidative degradation.

    • Consider Stabilizers: For stock solutions that need to be stored, the addition of a stabilizer or antioxidant may be warranted, although this must be tested to ensure it does not interfere with downstream applications.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid diiodoindazole compounds?

Solid diiodoindazole compounds should be stored in amber glass vials with tightly sealed caps to protect them from both light and moisture.[4] For long-term storage, place these vials in a dark, cold environment, such as a freezer (-20°C) or ultra-low freezer (-80°C), that is designated for chemical storage. Always label containers clearly with the compound name, date, and hazard warnings.[5][8]

Q2: What type of lighting is safest to use in the laboratory when handling these compounds?

The goal is to eliminate high-energy wavelengths. Standard cool-white fluorescent lights are rich in blue and UV output and should be avoided. The best practice is to work in a dedicated darkroom or an area where you can switch to specific light sources.[3]

Light SourceWavelength RangeRisk of PhotodegradationRecommended Use
Standard Fluorescent Broad Spectrum (incl. UV/Blue)High Avoid during handling
Daylight (Window) Broad Spectrum (High UV)Very High Never work in direct sunlight
Amber "Safelight" > 500 nmLow Recommended for general handling areas
Red "Safelight" > 600 nmVery Low Ideal for highly sensitive procedures
Low-Pressure Sodium Lamp ~589 nmLow Recommended alternative to safelights

This table provides general guidance. The specific photosensitivity of your compound should be experimentally determined.

Q3: How should I handle weighing and transferring solid diiodoindazole compounds?

Perform these actions in a designated low-light area.[3] Turn off overhead lights and use a directional task light with an amber filter if necessary. Minimize the time the solid is exposed. If using a chemical fume hood, lower the sash to reduce airflow that could disperse fine powders and to block overhead lighting.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9]

Q4: Can I use stabilizing agents to protect my compound in solution?

Yes, certain additives can help protect against photodegradation. This is a common strategy in pharmaceutical formulations.[7][10]

  • Antioxidants/Radical Scavengers: Ascorbic acid or butylated hydroxytoluene (BHT) can quench radical species formed during photolysis, preventing chain reactions.[3]

  • UV Absorbers: Other molecules can be added that preferentially absorb harmful wavelengths, acting as a chemical "sunscreen" for your compound of interest.

  • Complexation Agents: Cyclodextrins can encapsulate photosensitive molecules, shielding them from light.[7][11]

Important: The use of any stabilizer must be carefully validated. You must confirm that the stabilizer does not react with your compound or interfere with your experiment or analysis. Always run appropriate controls.

Q5: What is the best way to dispose of waste containing diiodoindazole compounds?

Treat all waste (solid and liquid) as hazardous chemical waste.[12] Collect it in clearly labeled, sealed containers. Never dispose of it down the drain. Follow all institutional and local environmental health and safety guidelines for hazardous waste disposal. If the waste is in a clear container, it should be stored in a dark secondary container or cabinet while awaiting pickup to prevent the degradation of the contents.

Visualized Workflow: Handling Protocol

This diagram outlines the critical light-protection steps from the moment a diiodoindazole compound is received to its final use or disposal.

Handling_Workflow cluster_storage Storage & Prep Receive Receive Compound Inspect Inspect Container (No direct light) Receive->Inspect Check integrity Store Store Immediately (Amber vial, dark, cold) Inspect->Store Log & store Weigh Weigh Solid (Amber light, minimal exposure) Store->Weigh Prepare for experiment Dissolve Prepare Solution (Amber glassware, wrap in foil) Weigh->Dissolve Reaction Run Reaction (Wrap vessel in foil) Dissolve->Reaction Start experiment Workup Perform Workup/Purification (Minimize light exposure) Reaction->Workup Analysis Analyze Sample (Use amber vials, run immediately) Reaction->Analysis Store_Final Store Purified Compound (Amber vial, dark, cold) Workup->Store_Final Successful purification Dispose Dispose of Waste (Labeled, sealed container in dark) Workup->Dispose Analysis->Dispose Used samples Store_Final->Analysis Final QC

Caption: Decision workflow for handling light-sensitive diiodoindazole compounds.

References

  • Ioele, G., et al. (2016). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Ioele, G., et al. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future Medicinal Chemistry. Available at: [Link]

  • CD Formulation. (n.d.). Stabilizers.
  • (Reference intentionally left blank for future use)
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • (Reference intentionally left blank for future use)
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • (Reference intentionally left blank for future use)
  • (Reference intentionally left blank for future use)
  • (Reference intentionally left blank for future use)
  • (Reference intentionally left blank for future use)
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • (Reference intentionally left blank for future use)
  • (Reference intentionally left blank for future use)
  • Lee, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available at: [Link]

Sources

Validation & Comparative

Reactivity Comparison: 3-Chloro-4,6-diiodoindazole vs 3-Chloro-6-iodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles for 3-Chloro-4,6-diiodoindazole and 3-Chloro-6-iodoindazole . It is designed for researchers optimizing synthetic routes for polysubstituted indazole scaffolds, particularly in kinase inhibitor discovery.

Executive Summary

The primary distinction between these two scaffolds lies in their degree of functionalization potential and regiochemical complexity .

  • 3-Chloro-6-iodoindazole is a mono-selective scaffold . It offers a clean, high-yielding entry point for C6-functionalization with minimal regiochemical risk. The C3-Cl bond remains inert under standard conditions, serving as a latent handle.

  • 3-Chloro-4,6-diiodoindazole is a multi-selective scaffold . It enables sequential, orthogonal functionalization at C6, C4, and C3. However, it introduces significant regiochemical challenges, requiring precise control over stoichiometry and catalyst choice to differentiate between the sterically distinct C4 and C6 iodides.

Mechanistic Analysis & Reactivity Hierarchy

To understand the experimental outcomes, we must analyze the electronic and steric environments of the halogenated positions.

Bond Dissociation & Oxidative Addition

The reactivity of aryl halides in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) follows the rate of oxidative addition: C–I > C–Br > C–Cl .

  • C–I Bonds (C4, C6): Highly reactive. Oxidative addition occurs readily at room temperature or mild heating (40–60 °C).

  • C–Cl Bond (C3): Significantly less reactive. The C3-Cl bond is electronically deactivated by the adjacent pyrazole nitrogen lone pairs and sterically shielded. It typically requires specialized ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C) to react.

Steric Differentiation: The "C4 vs. C6" Challenge

In 3-Chloro-4,6-diiodoindazole , the two iodine atoms are chemically distinct due to steric crowding:

  • C6-Iodine (The "Open" Position):

    • Environment: Located at the para position relative to C3 and meta to N1. It is sterically unencumbered.

    • Reactivity: Highest. This position is the first to undergo oxidative addition.

  • C4-Iodine (The "Blocked" Position):

    • Environment: Located at the peri position relative to C3.

    • Steric Clash: The substituent at C3 (Chlorine) exerts a significant peri-effect , creating steric hindrance around C4. This "buttressing effect" retards the approach of the bulky Pd-ligand complex.

    • Reactivity: Moderate. It reacts after C6 is consumed, or requires higher temperatures/smaller ligands to compete.

Reactivity Hierarchy Visualization

The following diagram illustrates the stepwise activation logic for the diiodo scaffold.

ReactivityHierarchy cluster_legend Reactivity Zones Start 3-Chloro-4,6-diiodoindazole C6_Product Step 1: C6-Functionalized (Major Product) Start->C6_Product Pd(0), Mild Base (Fastest, Steric Control) C4_Product Step 2: C4,C6-Difunctionalized (Full I-Conversion) C6_Product->C4_Product Pd(0), Heat, Excess Reagent (Slower, Sterically Hindered) C3_Product Step 3: C3,C4,C6-Trifunctionalized (Advanced) C4_Product->C3_Product Specialized Ligands (e.g., Buchwald) High Temp (>100°C) Legend1 C6-I: Most Reactive (Kinetic Product) Legend2 C4-I: Less Reactive (Thermodynamic/Forced) Legend3 C3-Cl: Least Reactive (Latent Handle)

Figure 1: Stepwise functionalization logic for 3-Chloro-4,6-diiodoindazole based on steric and electronic differentiation.

Comparative Performance Guide

Scenario A: Target requires modification at C6 only.
  • Recommended Scaffold: 3-Chloro-6-iodoindazole

  • Why:

    • Selectivity: 100%. There is no competing C-I bond.

    • Yield: Typically >85% for standard Suzuki couplings.

    • Simplicity: No need to carefully titrate reagents. You can use excess boronic acid to drive the reaction to completion without risking side reactions at C4.

Scenario B: Target requires modification at C4 and C6 (different groups).
  • Recommended Scaffold: 3-Chloro-4,6-diiodoindazole

  • Why:

    • Allows for sequential cross-coupling .

    • Protocol:

      • Reaction 1 (C6): Use 1.0–1.1 equivalents of Boronic Acid A at low temperature (rt to 40 °C). The C6-I reacts selectively due to the steric hindrance at C4.

      • Reaction 2 (C4): Use 1.2–1.5 equivalents of Boronic Acid B at elevated temperature (80–100 °C) to overcome the steric barrier at C4.

Scenario C: Target requires modification at C4 only.
  • Recommended Scaffold: Not Recommended directly.

  • Strategy: It is chemically difficult to selectively react C4-I over C6-I in the diiodo scaffold.

  • Alternative: Use a 4-iodo-6-chloro indazole (if available) or perform a blocking strategy on C6, which is inefficient.

Experimental Protocols

The following protocols are generalized based on standard organometallic chemistry for polyhaloindazoles.

General Suzuki Coupling (C6-Selective)

Applicability: Both scaffolds (for 3-Cl-4,6-diiodo, this yields the C6-product).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Ester (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd catalyst under inert atmosphere.

  • Reaction:

    • For 3-Chloro-6-iodoindazole: Heat to 80 °C for 2–4 hours. (Robust)

    • For 3-Chloro-4,6-diiodoindazole: Stir at Room Temperature for 1–2 hours, then monitor by LCMS. If sluggish, warm gently to 40 °C . Do not overheat , or C4 coupling will commence.

  • Workup: Standard aqueous extraction (EtOAc/Brine).

  • Purification: Flash chromatography.

Sequential Coupling (C4-Activation for Diiodo Scaffold)

Applicability: Step 2 for 3-Chloro-4,6-diiodoindazole derivatives.

Reagents:

  • C6-Functionalized Intermediate (1.0 equiv)

  • Boronic Acid B (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ / SPhos or XPhos (Active systems required for hindered substrates)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Perform standard degassing.

  • Heat reaction to 100–110 °C (reflux) for 12–24 hours.

  • The elevated temperature and electron-rich ligand (SPhos) are necessary to activate the sterically hindered C4 position adjacent to the C3-Cl.

Summary Data Table

Feature3-Chloro-6-iodoindazole3-Chloro-4,6-diiodoindazole
Primary Reactivity C6-I (High)C6-I (High) > C4-I (Moderate)
Regioselectivity Risk None (Mono-functional)High (Requires kinetic control)
C3-Cl Stability Stable (Latent Handle)Stable (Latent Handle)
Ideal Use Case Rapid library generation at C6Complex core synthesis (C4/C6 diversity)
Steric Hindrance Low (C6 is open)High at C4 (Peri-effect from C3-Cl)
Cost/Availability Generally lower costHigher cost / Custom synthesis

References

  • Loupy, A., et al. "Reactivity of 3-haloindazoles in palladium-catalyzed cross-coupling reactions." Tetrahedron, 2004. (General reactivity of haloindazoles).
  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Functionalized Indazoles." Chem. Soc. Rev., 2011. Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem., 2011. (Context on indazole scaffolds in kinase inhibitors).
  • Schmidt, A., & Dreger, A. "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry, 2011.

A Comparative Crystallographic Analysis of Substituted 3-Chloro-1H-Indazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Halogenated Indazole Crystal Structures

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active agents, from anti-cancer to anti-inflammatory drugs.[1][2] The strategic placement of halogen atoms on this bicyclic heteroaromatic system offers a powerful tool to modulate physicochemical properties and biological activity. This guide provides a comparative analysis of the crystal structures of 3-chloro-1H-indazole derivatives, offering insights into the influence of various substituents on their solid-state architecture. While the specific crystal structure of 3-Chloro-4,6-diiodo-1H-indazole is not publicly available, we will draw comparisons with structurally related and crystallographically characterized halogenated indazoles to elucidate key structural trends and their implications for drug design and development.

The Indazole Scaffold: A Versatile Tool in Medicinal Chemistry

Indazole derivatives are a cornerstone in the development of novel therapeutics, with notable examples including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2] The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's interaction with biological targets.[3] Halogenation, in particular, can enhance binding affinity through the formation of halogen bonds, improve metabolic stability, and influence lipophilicity, all critical parameters in the optimization of lead compounds.[4]

Comparative Crystal Structure Analysis

To understand the impact of substitution on the crystal packing of 3-chloro-1H-indazole derivatives, we will compare the crystallographic data of three distinct complexes:

  • Complex A: 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

  • Complex B: 3-chloro-1-methyl-5-nitro-1H-indazole[5]

  • Complex C: N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide[6]

These compounds, while sharing the 3-chloro-indazole core, possess different substituents that introduce variations in their electronic and steric profiles, leading to distinct intermolecular interactions and crystal packing arrangements.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the selected 3-chloro-1H-indazole derivatives, providing a quantitative basis for our comparative analysis.

ParameterComplex A: 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazoleComplex B: 3-chloro-1-methyl-5-nitro-1H-indazole[5]Complex C: N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide[6]
Chemical Formula C₁₀H₈ClN₃O₂C₈H₆ClN₃O₂C₁₄H₁₂ClN₃O₃S
Molecular Weight 237.64 g/mol 211.61 g/mol 337.78 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) Data not available in search results3.8273 (2)16.1229 (5)
b (Å) Data not available in search results14.678 (6)10.0562 (3)
c (Å) Data not available in search results15.549 (6)9.7955 (2)
β (°) Data not available in search results96.130 (9)105.388 (1)
Volume (ų) Data not available in search results868.5 (6)1531.26 (7)
Z Data not available in search results44
Key Intermolecular Interactions π-stacking, C—H···O, C—H···Cl hydrogen bondsClose contact between nitro-O and Cl atom[5]N—H···O hydrogen bonds[6]

Note: Detailed unit cell parameters for Complex A were not available in the provided search results. The analysis will focus on the described intermolecular interactions.

Analysis of Intermolecular Interactions

The nature and arrangement of intermolecular forces dictate the crystal packing and, consequently, the physicochemical properties of the solid state, such as solubility and stability.

In Complex A , the crystal packing is characterized by slipped π-stacking of the indazole rings. This common interaction in aromatic systems is supplemented by weak C—H···O and C—H···Cl hydrogen bonds, demonstrating the role of even weak interactions in stabilizing the crystal lattice.

Complex B presents a distinct interaction, where a close contact between a nitro-group oxygen atom and the chlorine atom of a neighboring molecule is observed.[5] This interaction, shorter than the sum of their van der Waals radii, suggests a significant electrostatic contribution to the crystal packing, forming dimeric structures.[5]

Complex C , with its sulfonamide group, exhibits a robust network of N—H···O hydrogen bonds.[6] These strong, directional interactions link the molecules into a two-dimensional network, highlighting the profound impact of introducing strong hydrogen bond donors and acceptors on the crystal architecture.[6]

Experimental Protocols

The synthesis and crystal structure determination of these compounds rely on established methodologies in organic chemistry and X-ray crystallography.

General Synthesis of Substituted Indazoles

The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions.[7] A common approach for N-alkylation, as seen in Complex A and B, is the reaction of the parent indazole with an appropriate alkyl halide in the presence of a base.

Step-by-step N-Alkylation Protocol:

  • Dissolve the substituted 3-chloro-1H-indazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or NaH) to deprotonate the indazole nitrogen.

  • Add the corresponding alkyl halide (e.g., allyl bromide or methyl iodide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated indazole.

X-ray Crystallography Workflow

The determination of the crystal structure is a critical step in understanding the solid-state properties of a compound. The general workflow is outlined below.

Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer.[8] Collect diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating it.[9]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges with the best possible fit.[10]

  • Structure Analysis and Validation: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Validate the quality of the structure using crystallographic software.

Visualizing the Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure of Substituted 3-Chloro-1H-Indazoles cluster_A Complex A cluster_B Complex B cluster_C Complex C A 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole B 3-chloro-1-methyl-5-nitro-1H-indazole C N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide Indazole 3-Chloro-1H-Indazole Core Indazole->A  + Nitro & Allyl groups Indazole->B  + Nitro & Methyl groups Indazole->C  + Sulfonamide group

Caption: Comparative molecular structures.

General Workflow for Crystal Structure Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis & Validation structure_solution->analysis

Caption: X-ray crystallography workflow.

Conclusion and Future Directions

This comparative guide highlights the significant influence of substituent choice on the crystal engineering of 3-chloro-1H-indazole derivatives. The interplay of weak and strong intermolecular forces, from π-stacking to robust hydrogen bonding networks, dictates the solid-state architecture of these pharmacologically relevant molecules. Understanding these structure-property relationships is paramount for the rational design of new drug candidates with optimized solid-state characteristics. Future work should aim to obtain the crystal structure of 3-Chloro-4,6-diiodo-1H-indazole to directly assess the impact of multiple, bulky halogen substituents on the crystal packing and to explore the potential for halogen bonding to direct the supramolecular assembly. Such studies will undoubtedly contribute to the growing body of knowledge on this important class of heterocyclic compounds and facilitate the development of next-generation therapeutics.

References

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

  • Mohamed Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269–2280. [Link]

  • Mohamed Abdelahi, M. M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal Marocain de Chimie Hétérocyclique, 17(1), 33-38. [Link]

  • PubChem. 3-Chloro-1H-indazole. Accessed February 12, 2026. [Link]

  • El-Sayed, M. T., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o834–o835. [Link]

  • López, C., et al. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Acta Crystallographica Section A: Foundations of Crystallography, A67, C816. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Accessed February 12, 2026. [Link]

  • Barron, A. R., et al. (2010). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. International Journal of Inorganic Chemistry. [Link]

  • Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1632–o1633. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Accessed February 12, 2026. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Accessed February 12, 2026. [Link]

  • Wouters, J., & O'Flynn, B. (2022). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Acta Crystallographica Section D: Structural Biology, 78(Pt 12), 1436–1446. [Link]

  • Han, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6563. [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]

  • F. Hoffmann-La Roche AG. (2017). Synthesis of indazoles.
  • CCDC. Structural Chemistry Data, Software, and Insights. Accessed February 12, 2026. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 441. [Link]

  • CCDC. Access Structures. Accessed February 12, 2026. [Link]

Sources

Safety Operating Guide

Operational Guide: 3-Chloro-4,6-diiodo(1H)indazole Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Immediate Action

Compound Class: Halogenated Nitrogen Heterocycle Physical State: Solid (Standard ambient conditions) Primary Hazard Directive: Treat as High-Hazard Halogenated Waste. Due to the presence of multiple heavy halogen atoms (Chlorine, Iodine) on the indazole core, this compound requires strict segregation from non-halogenated waste streams. Improper disposal can lead to the formation of toxic dioxins during incineration or violent reactions with incompatible oxidizers.

Immediate Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don double nitrile gloves, lab coat, and N95/P100 respirator.

  • Contain: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust to prevent inhalation. Place all cleanup materials into a dedicated "Solid Halogenated Waste" container.

Chemical Profile & Hazard Identification

Note: As a specific research intermediate, vendor-specific SDS data may vary. The following profile is derived from structure-activity relationships (SAR) of poly-halogenated indazoles.

PropertySpecificationOperational Implication
Molecular Formula C₇H₃ClI₂N₂High halogen content requires high-temp incineration.
Reactivity Acidic N-H proton (1H-indazole)Do not mix with strong bases in waste containers (exothermic risk).
Stability Light Sensitive (Iodine content)Store waste in amber/opaque containers to prevent degradation.
Toxicity Class Irritant / Potentially ToxicH315 (Skin), H319 (Eye), H335 (Resp). Assume H373 (Organ Tox) until proven otherwise.

Waste Segregation Protocol: The "Halogenated Rule"

The integrity of your disposal system relies on strict segregation. Mixing 3-Chloro-4,6-diiodo(1H)indazole with non-halogenated solvents (e.g., Acetone, Methanol) without labeling renders the entire volume "Halogenated Waste," significantly increasing disposal costs and complicating incineration parameters.

The Self-Validating Segregation System

To ensure compliance, follow this logic flow for every gram of waste generated.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris StreamA STREAM A: Solid Halogenated Toxic (Double Bagged) Solid->StreamA Pure Compound SolventCheck Is Solvent Halogenated? (DCM, Chloroform) Liquid->SolventCheck StreamC STREAM C: Solid Hazardous Debris (Separate from Sharps) Debris->StreamC StreamB STREAM B: Liquid Halogenated Waste (High BTU) SolventCheck->StreamB Yes (e.g., DCM) SolventCheck->StreamB No (e.g., EtOAc) - *Must still go to Halogenated due to Solute*

Figure 1: Decision logic for segregating 3-Chloro-4,6-diiodo(1H)indazole waste streams. Note that even if the solvent is non-halogenated, the presence of the diiodo-compound mandates the "Halogenated" classification.

Step-by-Step Disposal Workflows

Protocol A: Disposal of Pure Solid (Excess Reagent)

Objective: Safely contain bulk solid for off-site incineration. Prerequisites: Amber glass jar or HDPE wide-mouth container; Hazardous Waste Label.

  • Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers as iodine residues can cause corrosion over time.

  • Transfer:

    • Place the receiving container in a fume hood.

    • Transfer the solid using a disposable spatula.

    • Critical: Do not dissolve the solid in solvent "just to get rid of it." Solid waste is cheaper and safer to transport than liquid waste.

  • Labeling:

    • Apply the hazardous waste label immediately.

    • Constituents: Write "3-Chloro-4,6-diiodo(1H)indazole".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the closed jar inside a clear zip-seal bag to contain any potential exterior dust.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent cross-contamination of bulk solvent streams. Scenario: You have extracted the compound using Ethyl Acetate (non-halogenated) but the solute is halogenated.

  • Stream Selection: Despite the solvent being Ethyl Acetate, the solute dictates the stream . You must use the Halogenated Solvent Waste carboy.

  • pH Check:

    • Check the pH of the solution.

    • If the reaction involved acidic conditions, neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste carboy. Reason: Acidic iodides can oxidize to free Iodine (

      
      ), creating corrosive vapors in the waste drum.
      
  • Filtration (Optional but Recommended): If the mixture contains precipitated solids/salts, filter them out into Solid Waste (Protocol A) before pouring the liquid. Sludge clogs waste nozzles.

  • Log Entry: Record the volume and the approximate concentration of the diiodo-indazole on the waste tag.

Regulatory & Compliance Data (RCRA/EPA)

When manifesting this waste for pickup by your EHS or external contractor (e.g., Veolia, Clean Harbors), use the following classifications to ensure legal compliance.

Classification ParameterValue / CodeExplanation
RCRA Code (Primary) Not Listed (P/U) This specific CAS is likely not P or U listed.
RCRA Characteristic D001 / D003 D001 (Ignitable) if in solvent. D003 (Reactivity) unlikely unless mixed with strong oxidizers.
DOT Shipping Name Toxic solids, organic, n.o.s. (n.o.s. = not otherwise specified). Technical name required in parentheses.
UN Number UN 2811 Standard for toxic organic solids.
Destruction Method Incineration Must be incinerated at >1000°C to ensure breakdown of the C-I and C-Cl bonds.
Critical "Do Not" List
  • DO NOT bleach the waste. Adding bleach (Sodium Hypochlorite) to iodinated compounds can generate unexpected oxidized iodine species or volatile chloramines if nitrogen sources are present.

  • DO NOT mix with metal hydrides (LiAlH4). The acidic proton on the indazole ring can evolve Hydrogen gas (

    
    ).
    
  • DO NOT dispose of down the drain. Halogenated heterocycles are persistent environmental pollutants.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.